molecular formula C19H18O6 B3048424 4H-1-Benzopyran-4-one, 3,7,8-trimethoxy-2-(4-methoxyphenyl)- CAS No. 16854-93-6

4H-1-Benzopyran-4-one, 3,7,8-trimethoxy-2-(4-methoxyphenyl)-

Cat. No.: B3048424
CAS No.: 16854-93-6
M. Wt: 342.3 g/mol
InChI Key: BCFMECGPRZJQMZ-UHFFFAOYSA-N
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Description

The compound 4H-1-Benzopyran-4-one, 3,7,8-trimethoxy-2-(4-methoxyphenyl)- (hereafter referred to as the "target compound") is a polymethoxy-substituted flavone derivative. This compound belongs to the flavone class, characterized by a benzopyranone backbone with methoxy (-OCH₃) and aryl substituents.

Properties

IUPAC Name

3,7,8-trimethoxy-2-(4-methoxyphenyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O6/c1-21-12-7-5-11(6-8-12)16-19(24-4)15(20)13-9-10-14(22-2)18(23-3)17(13)25-16/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCFMECGPRZJQMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C(=C(C=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90641022
Record name 3,7,8-Trimethoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16854-93-6
Record name 3,7,8-Trimethoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Optimization

  • Precursor : Flavonol (0.10–0.20 mmol).
  • Base : K₂CO₃ (1.8 equivalents).
  • Methylating Agent : CH₃I (1.2 equivalents).
  • Solvent : Dry acetonitrile (1–2 mL).
  • Temperature : 40°C until completion (monitored by TLC).
  • Workup : Partitioning between ethyl acetate and water, followed by column chromatography.
  • Yield : 74% for analogous 3-methoxyflavones.

This method’s regioselectivity depends on the steric and electronic effects of substituents. For 3,7,8-trimethoxy derivatives, sequential methylation at the 3-, 7-, and 8-positions would require careful optimization to avoid over-methylation.

Challenges in Regioselective Methoxylation

Introducing methoxy groups at the 3-, 7-, and 8-positions requires precise control. Competing reactions, such as O-methylation vs. C-methylation, may lead to byproducts. For example, methylation of flavonols under strongly basic conditions can result in ring-opening or dimerization.

Purification and Characterization

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane).
  • Characterization : NMR (¹H, ¹³C), HRMS, and X-ray crystallography (for confirming regiochemistry).

Data Summary of Reported Methods

Method Reagents Conditions Yield Source
Stepwise Methylation K₂CO₃, CH₃I, CH₃CN 40°C, 24 h 74%
Carbodiimide Coupling EDCI·HCl, DMAP, CH₂Cl₂ 0°C → RT, 24 h 76%

Chemical Reactions Analysis

Types of Reactions

4H-1-Benzopyran-4-one, 3,7,8-trimethoxy-2-(4-methoxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed under controlled temperature and pH conditions.

Major Products Formed

The major products formed from these reactions include various substituted benzopyranones, quinones, and dihydro derivatives, each with distinct chemical and biological properties.

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a component in various chemical formulations.

Mechanism of Action

The mechanism of action of 4H-1-Benzopyran-4-one, 3,7,8-trimethoxy-2-(4-methoxyphenyl)- involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, and cell proliferation, contributing to its biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Substituents (Positions) Molecular Formula Key Properties/Activities Source/Reference
Target Compound 3,7,8-OCH₃; 4-OCH₃-phenyl C₁₉H₁₈O₇* Isolated from Kaempferia parviflora; structural data available Medicinal plant extract
Tangeritin (4H-1-Benzopyran-4-one, 5,6,7,8-tetramethoxy-2-(4-methoxyphenyl)-) 5,6,7,8-OCH₃; 4-OCH₃-phenyl C₂₀H₂₀O₇ Anticancer, anti-inflammatory; high lipophilicity Citrus peels
Pectolinarigenin (5,7-dihydroxy-6-methoxy-2-(4-methoxyphenyl)-) 5,7-OH; 6-OCH₃; 4-OCH₃-phenyl C₁₇H₁₄O₆ Antiviral (e.g., hepatitis B); moderate solubility Cirsinum spp.
Hispidulin (5,7-dihydroxy-6-methoxy-2-(4-hydroxyphenyl)-) 5,7-OH; 6-OCH₃; 4-OH-phenyl C₁₆H₁₂O₆ Neuroprotective, antioxidant; enhanced polarity due to hydroxyl groups Arnica montana
3,5,7-Trihydroxy-8-methoxy-2-(4-methoxyphenyl)- 3,5,7-OH; 8-OCH₃; 4-OCH₃-phenyl C₁₇H₁₄O₇ Antibacterial activity in Zanthoxylum armatum extracts Plant extract
5-Hydroxy-3,6,7-trimethoxy-2-(3-hydroxy-4-methoxyphenyl)- 5-OH; 3,6,7-OCH₃; 3-OH-4-OCH₃-phenyl C₁₉H₁₈O₈ Reported in LC-MS analysis; structural validation Synthetic/Plant source

*Note: Molecular formula for the target compound is inferred based on structural analogs.

Impact of Substituent Patterns

  • Methoxy vs. Hydroxy Groups : Methoxy groups enhance lipophilicity and membrane permeability (e.g., Tangeritin ), whereas hydroxyl groups improve water solubility and hydrogen-bonding capacity (e.g., Hispidulin ).
  • Position-Specific Effects :
    • 3-OCH₃ : In the target compound, methoxy at position 3 may sterically hinder interactions with enzymatic targets compared to hydroxylated analogs .
    • 7/8-OCH₃ : Methoxy groups at these positions (target compound) could reduce oxidative metabolism, increasing metabolic stability relative to 5,7-dihydroxy derivatives like Pectolinarigenin .
  • Biological Activities :
    • Antibacterial activity in 3,5,7-trihydroxy-8-methoxy-2-(4-methoxyphenyl)- correlates with hydroxyl groups at positions 3, 5, and 7, which may chelate metal ions or disrupt bacterial membranes .
    • The absence of hydroxyl groups in Tangeritin limits its antioxidant capacity but enhances its ability to penetrate lipid-rich environments .

Biological Activity

Overview

4H-1-Benzopyran-4-one, 3,7,8-trimethoxy-2-(4-methoxyphenyl)-, commonly referred to as a flavonoid compound, exhibits a range of biological activities that have garnered significant attention in pharmacological research. This compound belongs to a class of secondary metabolites known for their diverse therapeutic potentials, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.

Chemical Structure and Properties

  • Chemical Formula : C19H18O6
  • Molecular Weight : 342.34 g/mol
  • CAS Number : 16854-93-6

The compound features multiple methoxy groups attached to a benzopyranone core structure, contributing to its unique chemical properties and biological activities.

The biological effects of this compound are mediated through various mechanisms:

  • Antioxidant Activity : The presence of methoxy groups enhances the electron-donating ability of the flavonoid structure, allowing it to scavenge free radicals effectively.
  • Anti-inflammatory Effects : It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation.
  • Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation through mechanisms that may involve apoptosis induction and cell cycle arrest.

Antioxidant Activity

Research indicates that flavonoids, including this compound, possess strong antioxidant properties. They can reduce oxidative stress by neutralizing free radicals and upregulating endogenous antioxidant defenses. A study demonstrated that derivatives of benzopyranones exhibit significant antioxidant activity with IC50 values comparable to established antioxidants .

Anti-inflammatory Effects

In vitro studies have shown that 4H-1-Benzopyran-4-one can inhibit the production of inflammatory mediators. For instance, it has been reported to reduce the levels of nitric oxide (NO) and prostaglandin E2 (PGE2) in activated macrophages . This suggests potential therapeutic applications in treating inflammatory diseases.

Anticancer Properties

Several studies have evaluated the anticancer activity of this compound:

  • Cell Proliferation Inhibition : It has been shown to inhibit the growth of various cancer cell lines. For example, a derivative exhibited an IC50 value of 1.38 µM against human triple-negative breast cancer cells .
  • Mechanisms of Action : The anticancer effects are attributed to the induction of apoptosis and modulation of key signaling pathways involved in cell survival .

Neuroprotective Effects

Recent research has highlighted the neuroprotective potential of flavonoids. The compound may protect neuronal cells from oxidative damage and apoptosis, suggesting its use in neurodegenerative conditions .

Case Studies

  • Study on Antiestrogenic Activity :
    A study evaluated various derivatives of benzopyranones for their antiestrogenic activity. The compound demonstrated significant activity with an inhibition rate of 65%, indicating its potential as a therapeutic agent in hormone-related cancers .
  • Uterotrophic Activity Assessment :
    In experiments assessing uterotrophic activity in female rats, certain derivatives showed high uterotrophic activity based on dry uterine weight gain. This suggests potential implications for reproductive health .

Data Table: Summary of Biological Activities

Biological ActivityMechanism/EffectReference
AntioxidantFree radical scavenging
Anti-inflammatoryInhibition of NO and PGE2 production
AnticancerInduction of apoptosis; inhibition of cell growth
NeuroprotectiveProtection against oxidative stress

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4H-1-Benzopyran-4-one, 3,7,8-trimethoxy-2-(4-methoxyphenyl)-
Reactant of Route 2
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4H-1-Benzopyran-4-one, 3,7,8-trimethoxy-2-(4-methoxyphenyl)-

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